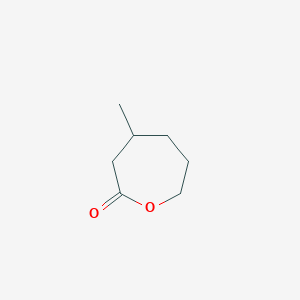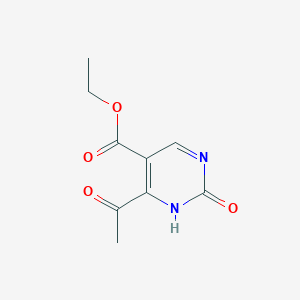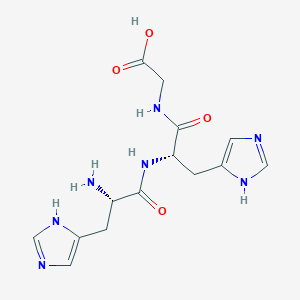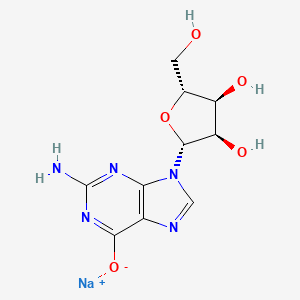
2-Oxepanone, 4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a member of the oxepanone family, characterized by a seven-membered lactone ring. It is a colorless liquid with a sweet odor and is primarily derived from biomass or renewable sources such as lignocellulose, carbohydrates, and sugars.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-methyloxepan-2-one can be synthesized through various methods. One common method involves the catalytic conversion of cellulose to gamma-valerolactone using different catalytic systems. Another method is the Baeyer-Villiger oxidation of 4-methylcyclohexanone using m-chloroperbenzoic acid (m-CPBA) and trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at 0°C . The reaction mixture is then allowed to reach room temperature and react for 24 hours .
Industrial Production Methods
Industrial production of 4-methyloxepan-2-one often involves the use of multi-walled carbon nanotubes supported Keggin-type tungstosilicic acid as a catalyst for the Baeyer-Villiger oxidation of cyclic ketones . This method is efficient and allows for high conversion rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyloxepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The Baeyer-Villiger oxidation using m-CPBA and TFA in CH2Cl2.
Reduction: Low-temperature reduction with diisobutylaluminum hydride in methylene chloride.
Substitution: Various substitution reactions can occur depending on the reagents and conditions used.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-methyloxepan-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-methyloxepan-2-one involves its interaction with various molecular targets and pathways. As a cyclic ester, it can undergo hydrolysis to form gamma-hydroxyvaleric acid, which can further participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-methyloxepan-2-one can be compared with other similar compounds such as:
7-isopropyl-4-methyloxepan-2-one: An ε-lactone that is substituted at positions 4 and 7 by methyl and isopropyl groups, respectively.
5-methyloxepan-2-one: Another oxepanone derivative synthesized from 4-methylcyclohexanone.
Eigenschaften
CAS-Nummer |
2549-60-2 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
4-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-3-2-4-9-7(8)5-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
CHXLFXLPKLZALY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCOC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)

![1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one](/img/structure/B12935473.png)
![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)
![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)



![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935529.png)

![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)

